Propane, chloronitro-

Description

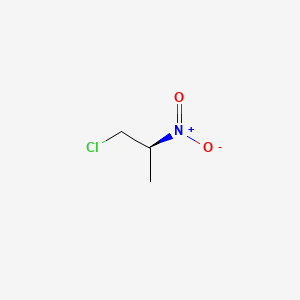

Structure

3D Structure

Properties

CAS No. |

37809-02-2 |

|---|---|

Molecular Formula |

C3H6ClNO2 |

Molecular Weight |

123.54 g/mol |

IUPAC Name |

(2S)-1-chloro-2-nitropropane |

InChI |

InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3/t3-/m0/s1 |

InChI Key |

FPJNQQRSBJPGHM-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](CCl)[N+](=O)[O-] |

Canonical SMILES |

CC(CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Chloronitropropane Derivatives

Nitration Reactions of Chloropropanes

The direct nitration of chloropropanes is a primary route to obtaining chloronitropropane derivatives. This can be achieved through free-radical addition reactions or by using nitric acid-mediated approaches. ontosight.aiwikipedia.org

Free Radical Addition Approaches (e.g., using NO₂Cl or N₂O₄-Chlorine Mixtures)

Free radical addition reactions offer a pathway to synthesize chloronitropropanes. wikipedia.org This type of reaction involves the addition of a free radical to an unsaturated substrate, such as an alkene. wikipedia.orgyoutube.com The process is a chain reaction consisting of initiation, propagation, and termination steps. masterorganicchemistry.comlearne2i.co.in

One approach involves the use of nitryl chloride (NO₂Cl). While direct reactions of some nitrate (B79036) esters with chlorotrimethylsilane (B32843) may not yield NO₂Cl, acetyl nitrate has been shown to react effectively with chlorotrimethylsilane to produce nitryl chloride. ias.ac.in However, it is proposed that the NO₂Cl formed may decompose into chlorine (Cl₂) and dinitrogen tetroxide (N₂O₄). The chlorine then reacts with the substrate. ias.ac.in

Another method is the halo-nitration of alkenes. For instance, the thermal decomposition of iron(III) nitrate nonahydrate can generate nitrogen dioxide (NO₂), which then undergoes radical addition to an alkene. A subsequent reaction with a halogen salt, like a chloride source, traps the radical intermediate to form the chloronitro compound. scribd.com This method has been demonstrated with the reaction of decene to produce 2-chloro-1-nitrodecane. scribd.com

The regioselectivity of free radical addition often follows an anti-Markovnikov pattern, where the radical adds to the least substituted carbon of the double bond, leading to a more stable radical intermediate. wikipedia.orgpharmaguideline.com

Nitric Acid-Mediated Syntheses

Nitric acid is a common nitrating agent used in the synthesis of nitro compounds. ontosight.airsc.org The reaction of chloropropanes with nitric acid can lead to the formation of chloronitropropane isomers. ontosight.ai The conditions of the nitration, such as temperature and the concentration of nitric acid, can influence the distribution of the resulting isomers. Aromatic nitrations, for instance, can be influenced by catalysts and solid supports to enhance regioselectivity. uliege.be While the direct nitration of alkanes can be complex and sometimes lead to a mixture of products, it remains a viable method for producing nitroalkanes. quora.com

Conversion from Chloronitroso Precursors

Chloronitropropanes can be effectively synthesized from chloronitrosoalkane precursors through oxidation. These precursors can be generated in situ, providing a streamlined synthetic route.

Oxidation of gem-Chloronitrosoalkanes and vic-Chloronitrosoalkanes

gem-Chloronitrosoalkanes, where the chloro and nitroso groups are attached to the same carbon atom, are key intermediates in the synthesis of gem-chloronitroalkanes. thieme-connect.de The oxidation of these precursors converts the nitroso group (–NO) into a nitro group (–NO₂).

Several oxidizing agents are effective for this transformation:

Peracetic Acid: This reagent can be prepared in situ and is used for the one-pot synthesis of gem-chloronitroalkanes from the corresponding oximes, proceeding through a gem-chloronitroso intermediate. thieme-connect.de Peracetic acid is a strong and selective oxidant. mdpi.comresearchgate.netwikipedia.orgatamanchemicals.com

Oxone/NaCl: A combination of Oxone (potassium peroxymonosulfate) and sodium chloride serves as an effective oxidizing system. researchgate.net This system can be used in a two-phase medium (e.g., CHCl₃-H₂O) to oxidize gem-chloronitroso compounds to their gem-chloronitro derivatives. researchgate.netnih.govresearchgate.net This method has been successfully applied to the synthesis of various gem-chloronitro compounds. researchgate.netgctlc.org

Cetyltrimethylammonium Hypochlorite: This reagent is also utilized in the oxidation of chloronitroso compounds.

The oxidation of vic-chloronitrosoalkanes, where the chloro and nitroso groups are on adjacent carbons, also yields the corresponding vic-chloronitroalkanes.

| Oxidizing Agent | Precursor Type | Product Type | Notes |

| Peracetic Acid | gem-Chloronitrosoalkane | gem-Chloronitroalkane | Often prepared in situ for one-pot syntheses from oximes. thieme-connect.de |

| Oxone/NaCl | gem-Chloronitrosoalkane | gem-Chloronitroalkane | Effective in two-phase solvent systems. researchgate.net |

In Situ Generation of Nitrosyl Chloride (NOCl) for Intermediate Formation

Nitrosyl chloride (NOCl) is a useful reagent for generating chloronitroso intermediates from alkenes or other suitable precursors. nih.gov The in situ generation of NOCl avoids the need to handle this toxic and reactive gas directly.

One method for the in situ generation of NOCl involves the reaction of iso-amyl nitrite (B80452) with chlorotrimethylsilane. ias.ac.in Another established laboratory method is the reaction of sodium nitrite with hydrochloric acid. rsc.orgresearchgate.net The generated NOCl can then react with a substrate, such as an arylcyclopropane, to form a dihydroisoxazole (B8533529) derivative, which can be a precursor to chloronitro compounds. researchgate.net The addition of nitrosyl halides to alkenes is a well-established method for synthesizing C-nitroso compounds, which can then be oxidized. nih.gov

Synthesis from Oximes

Oximes, which can be readily prepared from aldehydes and ketones, are versatile precursors for the synthesis of chloronitropropane derivatives. asianpubs.orgnumberanalytics.comijprajournal.com The conversion typically involves a two-step, one-pot process: chlorination to form a gem-chloronitroso intermediate, followed by oxidation. thieme-connect.de

The chlorination of ketone oximes can be achieved using an aqueous hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) system in a two-phase dichloromethane-water medium. thieme-connect.de This method selectively produces gem-chloronitroso compounds. thieme-connect.de Subsequent one-pot oxidation of these intermediates with in situ prepared peracetic acid yields the final gem-chloronitroalkanes in good yields. thieme-connect.de

An alternative method involves the use of Oxone and sodium chloride. researchgate.netnih.gov This system can convert oximes into gem-chloronitro derivatives. researchgate.net The reaction proceeds through the intermediate formation of gem-chloronitrosoalkanes. researchgate.net

The synthetic utility of oximes is further highlighted by their conversion to iminoxyl radicals, which can undergo various transformations, though this is a distinct pathway from the direct synthesis of chloronitro compounds. beilstein-journals.org

| Starting Material | Reagents | Intermediate | Product | Yield (%) |

| Ketone Oximes | 1. H₂O₂/HCl 2. Peracetic Acid (in situ) | gem-Chloronitrosoalkanes | gem-Chloronitroalkanes | up to 82% thieme-connect.de |

| Aldoximes | NaCl, Oxone, Na₂CO₃ (ball-milling) | Hydroximoyl chloride | N-acyloxyimidoyl chlorides | 65-75% nih.gov |

| Oximes | Oxone/NaCl | gem-Chloronitrosoalkanes | gem-Chloronitro-derivatives | - |

Chlorination of Ketone Oximes (e.g., with Aqueous H₂O₂/HCl System)

A facile and environmentally considerate method for the synthesis of gem-chloronitroalkanes involves the chlorination of ketone oximes using an aqueous hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) system. researchgate.netthieme-connect.de This approach is advantageous as it avoids the use of gaseous chlorine and utilizes inexpensive reagents. thieme-connect.de The reaction is typically performed in a two-phase dichloromethane-water system, which selectively yields the intermediate gem-chloronitroso compounds. researchgate.netthieme-connect.de

The process involves adding aqueous HCl to a solution of the ketone oxime in dichloromethane, warming the mixture, and then introducing aqueous H₂O₂. thieme-connect.de This method has proven effective for both cyclic and linear ketone oximes. researchgate.net The resulting gem-chloronitroso compounds can then be oxidized in a one-pot synthesis using an oxidant like peracetic acid, which can be prepared in situ, to afford the final gem-chloronitroalkanes and cycloalkanes with yields of up to 82%. researchgate.netthieme-connect.de The initial chlorination step to the gem-chloronitroso intermediate can achieve yields as high as 94%, depending on the oxime's structure. thieme-connect.de

Table 1: Synthesis of gem-Chloronitro Compounds via H₂O₂/HCl Chlorination of Oximes

| Starting Oxime | Intermediate Product | Final Product | Yield (Final Product) |

| Cyclohexanone (B45756) oxime | 1-chloro-1-nitrosocyclohexane (B1632812) | 1-chloro-1-nitrocyclohexane | 82% |

| Cycloheptanone oxime | 1-chloro-1-nitrosocycloheptane | 1-chloro-1-nitrocycloheptane | 75% |

| Cyclooctanone oxime | 1-chloro-1-nitrosocyclooctane | 1-chloro-1-nitrocyclooctane | 71% |

| Propan-2-one oxime | 2-chloro-2-nitrosopropane | 2-chloro-2-nitropropane | 68% |

Data synthesized from research findings on the one-pot oxidation of gem-chloronitroso compounds. researchgate.netthieme-connect.de

Ultrasound-Promoted One-Pot Syntheses of gem-Chloronitro Compounds from Oximes

To enhance reaction efficiency, ultrasound irradiation has been successfully employed as an alternative energy source in the synthesis of gem-chloronitro compounds from oximes. tandfonline.comtandfonline.com This method represents a convenient one-pot procedure that uses a combination of nitric acid (HNO₃) and sodium chloride (NaCl) as the halogenating and oxidizing reagent system. tandfonline.com

Table 2: Ultrasound-Promoted Synthesis of gem-Chloronitro Compounds from Oximes

| Entry | Oxime Substrate | Time (with Ultrasound) | Yield (with Ultrasound) |

| 1 | Cyclohexanone oxime | 10 min | 95% |

| 2 | 4-Methylcyclohexanone oxime | 15 min | 92% |

| 3 | Cyclopentanone oxime | 10 min | 90% |

| 4 | Acetophenone oxime | 20 min | 85% |

| 5 | Propiophenone oxime | 20 min | 88% |

This table summarizes the results from the ultrasound-promoted synthesis using HNO₃/NaCl. tandfonline.comtandfonline.com

Exploration of Stereoselective and Regioselective Synthesis Pathways

The synthesis of specific isomers of chloronitropropane presents a significant challenge in organic chemistry. The exploration of stereoselective and regioselective pathways is crucial for controlling the precise spatial arrangement of the chloro and nitro functional groups on the propane (B168953) backbone.

Regioselectivity refers to the preferential formation of one structural isomer over others. egrassbcollege.ac.in In the context of chloronitropropane, this involves directing the chlorination and nitration to specific carbon atoms. For example, in the synthesis of 2,4,5-trisubstituted oxazoles, the choice of catalyst and conditions can direct the reaction pathway. organic-chemistry.org Similarly, the synthesis of substituted thiophenes can be controlled through successive regioselective lithiation reactions. mdpi.com Applying these principles, future research on chloronitropropane could involve using directing groups or specific catalysts to achieve the selective synthesis of isomers like 1-chloro-2-nitropropane (B13749731) over 2-chloro-1-nitropropane. The development of eco-friendly, regioselective synthetic methods, such as those used for creating pyrazolylthiazoles under solvent-free conditions, provides a template for future innovations in chloronitroalkane synthesis. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. egrassbcollege.ac.in For a chiral molecule like chloronitropropane, this means controlling the synthesis to produce a specific enantiomer or diastereomer. The development of predictive tools and models is becoming increasingly important for navigating the complexities of stereoselective synthesis. rsc.org Methodologies for achieving high stereoselectivity often involve the use of chiral catalysts or auxiliaries. For instance, highly stereoselective syntheses have been developed for complex natural products and functionalized compounds like trisubstituted cyclopropanols and cyclobutanones by controlling the reaction at each stereocenter. nih.govorganic-chemistry.org The exploration of such strategies, potentially involving asymmetric catalysis or substrate control, is a key frontier in producing enantiomerically pure chloronitropropane derivatives for specialized applications.

Structural Characterization and Isomerism of Chloronitropropanes

Isomeric Forms and Positional Isomers

Chloronitropropanes can exist in several isomeric forms depending on the carbon atom to which the chlorine and nitro groups are attached. The primary positional isomers include 1-chloro-1-nitropropane (B165096), 2-chloro-2-nitropropane, 1-chloro-2-nitropropane (B13749731), and 1-chloro-3-nitropropane (B101734).

A key distinction in their structure is the concept of geminal (gem-) and vicinal (vic-) isomers.

Gem-chloronitropropanes : In these isomers, both the chloro and nitro groups are attached to the same carbon atom. Examples include:

1-Chloro-1-nitropropane : The substituents are on the terminal carbon.

2-Chloro-2-nitropropane : The substituents are on the central carbon.

Vic-chloronitropropanes : In these isomers, the chloro and nitro groups are on adjacent carbon atoms. An example is:

1-Chloro-2-nitropropane : The chloro group is on one carbon and the nitro group is on the neighboring carbon. solubilityofthings.com

The relative positions of these functional groups have a profound impact on the molecule's polarity, reactivity, and spectroscopic properties. For instance, the close proximity of the electron-withdrawing chloro and nitro groups in gem- and vic-isomers influences the electron density distribution across the molecule.

| Isomer Name | CAS Number | Molecular Formula | Structure Type |

|---|---|---|---|

| 1-Chloro-1-nitropropane | 600-25-9 | C₃H₆ClNO₂ | Geminal |

| 2-Chloro-2-nitropropane | 594-71-8 | C₃H₆ClNO₂ | Geminal |

| 1-Chloro-2-nitropropane | 2425-66-3 | C₃H₆ClNO₂ | Vicinal |

Stereochemical Analysis and Elucidation

The stereochemistry of chloronitropropanes is a critical aspect of their structural characterization, particularly for isomers that possess chiral centers. solubilityofthings.com A chiral center is a carbon atom attached to four different substituent groups, leading to the possibility of non-superimposable mirror images known as enantiomers.

1-Chloro-1-nitropropane and 1-chloro-2-nitropropane are examples of chloronitropropanes that can exhibit chirality. solubilityofthings.com The carbon atom bonded to both the chlorine and nitro group in 1-chloro-1-nitropropane, and the carbon bonded to the nitro group in 1-chloro-2-nitropropane, are chiral centers. solubilityofthings.com

This chirality means that these compounds can exist as a pair of enantiomers, which may have different biological activities. solubilityofthings.com

When a compound has more than one chiral center, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other.

The stereochemical configuration of these molecules is often determined through advanced analytical techniques and can be influenced by the synthetic route used for their preparation. The control of stereochemistry is particularly important in fields like asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. sci-hub.se

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

A suite of advanced spectroscopic and analytical methods is employed to definitively confirm the structure of chloronitropropane isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. docbrown.info The ¹H NMR spectrum of a chloronitropropane isomer will show distinct signals for protons in different electronic environments. libretexts.org

For example, in the ¹H NMR spectrum of a chloronitropropane, one would expect to see signals corresponding to the protons on the propane (B168953) chain. The chemical shift (δ) of these signals is influenced by the proximity of the electronegative chlorine and nitro groups. libretexts.org Protons on carbons adjacent to these groups will be deshielded and appear at a lower field (higher ppm value). libretexts.org Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals into multiplets, providing valuable information about the connectivity of the atoms. docbrown.info

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.govs-a-s.org These techniques are particularly useful for identifying the presence of specific functional groups.

In chloronitropropanes, characteristic absorption bands in the IR spectrum would confirm the presence of the nitro (NO₂) and carbon-chlorine (C-Cl) groups. nih.gov The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. nih.gov The C-Cl stretching vibration would also be observable, with its exact frequency depending on the substitution pattern of the carbon atom. google.com

Raman spectroscopy can also be used to identify these functional groups, often providing complementary information to IR spectroscopy. s-a-s.org The vibrational frequencies observed in both IR and Raman spectra can be influenced by the isomeric form of the chloronitropropane, allowing for differentiation between positional isomers.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While specific X-ray crystal structures for simple chloronitropropanes are not widely reported in the literature, this technique remains a gold standard for unambiguous structural and stereochemical elucidation in organic chemistry. For complex molecules containing the nitro group, X-ray analysis has been instrumental in determining their precise spatial arrangement.

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. gbiosciences.com When a chloronitropropane molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). gbiosciences.com The mass of this molecular ion provides the molecular weight of the compound. gbiosciences.com

The molecular ion is often unstable and can fragment into smaller, characteristic pieces. libretexts.org The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the original molecule. libretexts.org For chloronitropropanes, common fragmentation pathways would involve the loss of the chlorine atom, the nitro group, or alkyl fragments. msu.edulibretexts.org The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

For example, the mass spectrum of 1-chloro-2-nitropropane is available in the NIST Mass Spectrometry Data Center. nih.gov Analysis of such spectra allows for the identification of fragment ions and provides evidence for the connectivity of the atoms within the molecule.

UV-Vis Derivative Spectroscopy

UV-Vis derivative spectroscopy is a powerful analytical technique used to enhance the resolution of spectral bands, which is particularly valuable for the structural characterization and differentiation of isomers. whoi.eduajpaonline.com In the context of chloronitropropanes, which exhibit characteristic but often broad and overlapping UV absorption bands, derivative spectroscopy can reveal fine structural details that are not apparent in the zero-order spectrum.

The fundamental principle of derivative spectroscopy involves calculating the first, second, or higher-order derivative of an absorbance spectrum with respect to wavelength. whoi.edu This mathematical transformation can effectively separate overlapping peaks, allowing for more accurate qualitative and quantitative analysis of individual components in a mixture. scholarsresearchlibrary.commdpi.com For isomeric compounds like chloronitropropanes, where the position of the chloro and nitro groups on the propane chain leads to subtle differences in their electronic environments, derivative spectroscopy can accentuate these small spectral variations.

Research Findings

While specific extensive research focusing solely on the UV-Vis derivative spectroscopy of all chloronitropropane isomers is not widely published, the principles of the technique and the known UV absorption characteristics of nitroalkanes allow for a clear understanding of its application. Nitroalkanes typically exhibit a weak n → π* transition in the UV region. For instance, 1-chloro-1-nitropropane shows a maximum absorption (λmax) in alcohol at approximately 280.5 nm. nih.gov The position and intensity of this absorption are influenced by the substitution pattern on the carbon atom bearing the nitro group.

Differentiation of chloronitropropane isomers, such as 1-chloro-1-nitropropane, 2-chloro-2-nitropropane, and 1-chloro-2-nitropropane, can be achieved by analyzing their derivative spectra. The zero-crossing points in the first-derivative spectra and the maxima and minima in the second-derivative spectra are characteristic for each isomer and can be used for their identification and quantification in mixtures. ajpaonline.commdpi.com

Second-derivative spectroscopy is particularly advantageous as it can significantly narrow the spectral bands, enhancing the resolution of closely positioned absorption peaks. protocols.iolcms.cz The second derivative of a spectrum is characterized by a negative band with a minimum at the same wavelength as the maximum of the zero-order band. whoi.edu This property allows for the precise determination of the λmax of each isomer in a mixture, even with significant spectral overlap.

Illustrative Spectral Data

To demonstrate the utility of this technique, the following tables present hypothetical but representative data for the first and second-derivative UV-Vis spectra of different chloronitropropane isomers. These tables illustrate how the unique spectral features in the derivative spectra can be used for isomer differentiation.

Table 1: Hypothetical First-Derivative UV-Vis Spectral Data for Chloronitropropane Isomers

| Isomer | Zero-Crossing Point (nm) | Maximum Amplitude (nm) | Minimum Amplitude (nm) |

| 1-Chloro-1-nitropropane | 280 | 275 | 285 |

| 2-Chloro-2-nitropropane | 284 | 279 | 289 |

| 1-Chloro-2-nitropropane | 278 | 273 | 283 |

Table 2: Hypothetical Second-Derivative UV-Vis Spectral Data for Chloronitropropane Isomers

| Isomer | Major Negative Peak (λmin, nm) | Satellite Positive Peak 1 (nm) | Satellite Positive Peak 2 (nm) |

| 1-Chloro-1-nitropropane | 280 | 272 | 288 |

| 2-Chloro-2-nitropropane | 284 | 276 | 292 |

| 1-Chloro-2-nitropropane | 278 | 270 | 286 |

The distinct values for the zero-crossing points, derivative amplitudes, and peak positions in these tables highlight the potential of UV-Vis derivative spectroscopy for the unambiguous identification and quantification of chloronitropropane isomers.

Reactivity and Mechanistic Investigations of Chloronitropropane Reactions

General Reaction Profiles and Functional Group Transformations

The chemical behavior of chloronitropropanes is largely dictated by the positions of the chlorine and nitro substituents. For instance, 1-chloro-1-nitropropane (B165096) is a combustible liquid known to react with oxidizing agents and acids. Upon combustion, it can produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides. rsc.org

A key functional group transformation involving this class of compounds is the conversion of a chloropropane to a nitropropane. For example, 1-chloropropane (B146392) can be converted to 1-nitropropane (B105015) through a nucleophilic substitution reaction with silver nitrite (B80452) (AgNO₂). researchgate.nettum.de This reaction highlights the ability to interchange halide and nitro functionalities, a valuable transformation in synthetic organic chemistry. The general reactivity of α-halonitroalkanes, such as 1-chloro-1-nitropropane, makes them versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. organic-chemistry.orgpitt.edunih.govnih.govyoutube.com

The presence of both an electron-withdrawing nitro group and a halogen atom on the same carbon atom, as in 1-chloro-1-nitropropane, significantly influences the reactivity of the α-carbon and adjacent protons, making it susceptible to a variety of transformations. wikipedia.orgchemistrystudent.comsavemyexams.comrsc.org

Nucleophilic Substitution Reactions (e.g., Analogous to Nitroaromatics)

Nucleophilic substitution is a cornerstone of the reactivity of chloronitropropanes. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by nucleophiles. The conversion of 1-chloropropane to 1-nitropropane using silver nitrite proceeds via an S\textsubscript{N}2 mechanism, where the nitrite ion acts as the nucleophile. tum.de

A pertinent analogy can be drawn with the nucleophilic aromatic substitution (S\textsubscript{N}Ar) reactions of nitroaromatics. In compounds like chloronitrobenzene, the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen. mdpi.comwikipedia.org The nitro group in both aliphatic and aromatic systems serves to stabilize the negative charge that develops in the transition state or intermediate of the substitution reaction. However, the specific mechanisms differ, with S\textsubscript{N}Ar proceeding through a Meisenheimer complex, while substitution on a saturated carbon like in chloronitropropane follows the classical S\textsubscript{N}1 or S\textsubscript{N}2 pathways.

Oxidative Transformations (e.g., Spontaneous Oxidation to Nitro Analogs)

Chloronitropropanes are generally incompatible with strong oxidizing agents. rsc.org The oxidation of nitroalkanes can lead to a variety of products, and the presence of a chlorine atom can influence the reaction pathways. While specific studies on the comprehensive oxidative transformations of chloronitropropane are not extensively detailed in readily available literature, the general chemistry of nitro compounds suggests susceptibility to oxidation. youtube.com

The concept of autoxidation, a slow, spontaneous oxidation by atmospheric oxygen, is a known phenomenon for many organic compounds, particularly those that can form stable radical intermediates. frontiersin.org While there is no direct evidence from the searched results for the spontaneous oxidation of chloronitropropane to its corresponding nitro analog, the general principles of autoxidation suggest that compounds with activated C-H bonds could potentially undergo such processes, which often proceed via free-radical chain mechanisms. chemistrystudent.comsavemyexams.comsavemyexams.commasterorganicchemistry.comlibretexts.org Further research would be needed to determine the susceptibility of chloronitropropane to this type of transformation under various conditions.

Theoretical and Computational Approaches to Reaction Mechanisms

Modern computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including those of chloronitropropanes.

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Electron Density Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, geometry, and energetics of molecules and transition states. rsc.orgsemanticscholar.orgtuengr.comrsc.orgmdpi.comresearchgate.net DFT calculations can be employed to model the nucleophilic substitution reactions of chloronitropropane, providing insights into the reaction pathways and activation barriers. up.ac.zalibretexts.orggithub.io For instance, DFT studies can help to understand the subtle factors that control the reaction direction and rate in nucleophilic substitution reactions. rsc.org

Molecular Electron Density Theory (MEDT) is another powerful framework for studying reaction mechanisms, particularly those involving changes in electron density, such as cycloaddition reactions. While not directly applied to simple substitution reactions of chloronitropropane in the provided search results, its application to related nitroalkenes demonstrates its utility in understanding the electronic aspects of reactivity.

Transition State Analysis and Reaction Pathway Mapping

A key aspect of computational reaction mechanism studies is the location and characterization of transition states. wikipedia.orglibretexts.orgblogspot.comresearchgate.netmasterorganicchemistry.com A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that cannot be isolated experimentally. researchgate.netmasterorganicchemistry.com Computational methods allow for the optimization of transition state geometries and the calculation of their energies, which are crucial for determining reaction rates.

For an S\textsubscript{N}2 reaction of chloronitropropane, transition state analysis would reveal a structure where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. youtube.com Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, can then connect the reactants, transition state, and products, providing a complete energetic profile of the reaction. nih.govyoutube.commdpi.comfaccts.destackexchange.com

Investigation of Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. libretexts.org Computational chemistry offers various solvation models to account for these effects. researchgate.nettum.dewikipedia.org These models can be broadly categorized as implicit or explicit.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. up.ac.za These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding.

Hybrid models that combine both implicit and explicit approaches are also utilized to balance accuracy and computational cost. researchgate.net

Environmental Fate and Degradation Pathways of Chloronitropropane

Chemical Degradation Mechanisms

Chemical degradation in the environment primarily involves reactions with water (hydrolysis) and degradation induced by sunlight (photolysis). These abiotic processes are crucial in determining the persistence of chloronitropropane in soil and aquatic systems.

The hydrolytic stability of chloronitropropane is dependent on its specific isomeric structure (e.g., 1-chloro-1-nitropropane (B165096), 2-chloro-2-nitropropane). The carbon-chlorine bond in chloroalkanes is susceptible to nucleophilic substitution by water, a process known as hydrolysis. The rate and mechanism of this reaction are influenced by the substitution pattern of the carbon atom bearing the chlorine.

For tertiary chloroalkanes like 2-chloro-2-methylpropane, hydrolysis typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. chegg.comslideplayer.com This involves a slow dissociation of the chloride ion to form a carbocation intermediate, which then rapidly reacts with water. chegg.comslideplayer.com Given this, it is plausible that tertiary isomers of chloronitropropane would also undergo hydrolysis via an SN1 pathway. The nitro group, being electron-withdrawing, could influence the stability of the carbocation and thus the rate of hydrolysis.

Primary and secondary chloroalkanes can undergo hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule directly attacks the carbon atom, displacing the chloride ion. ncert.nic.inpw.live Therefore, primary and secondary isomers of chloronitropropane would be expected to hydrolyze through this pathway, although likely at a slower rate than tertiary isomers under neutral pH conditions. The presence of the nitro group can affect the susceptibility of the carbon to nucleophilic attack.

The hydrolysis of 1-chloro-1-nitroethane (B146382) has been studied, yielding acetic acid and nitrous oxide as products, indicating that hydrolysis can lead to the transformation of both the chloro and nitro functional groups. acs.org

Table 1: Plausible Hydrolytic Pathways for Chloronitropropane Isomers

| Isomer Type | Probable Mechanism | Key Step | Potential Products |

| Primary (e.g., 1-chloro-1-nitropropane) | SN2 | Direct attack by water | Nitro-alcohol, Chloride ion |

| Secondary (e.g., 2-chloro-2-nitropropane) | SN1 / SN2 | Formation of carbocation or direct attack | Nitro-alcohol, Chloride ion |

| Tertiary | SN1 | Formation of a stable carbocation | Nitro-alcohol, Chloride ion |

This table is based on general principles of organic chemistry and studies of related compounds, as direct experimental data for chloronitropropane hydrolysis is limited.

Photolytic degradation involves the breakdown of a chemical by absorbing light energy, typically from sunlight. For nitroalkanes, the primary photochemical process is often the homolytic cleavage of the carbon-nitrogen (C-N) bond, leading to the formation of an alkyl radical and a nitrogen dioxide radical. rsc.org These reactive species can then participate in a variety of secondary reactions, including recombination to form alkyl nitrites or reacting with other environmental components. rsc.org

Studies on the photolysis of geminal (on the same carbon) chloro-nitroso compounds, which are structurally related to chloronitroalkanes, have shown that the primary photochemical step is the cleavage of the carbon-nitroso (C-NO) bond. rsc.org This suggests that for chloronitropropane, cleavage of the C-NO₂ bond is a likely photolytic degradation pathway. Photolysis of 1-chloro-1-nitrosocyclohexane (B1632812) in various solvents resulted in products such as cyclohexanone (B45756), cyclohexanone oxime, and hydrochloric acid, indicating complex secondary reactions following the initial bond cleavage. rsc.org

The presence of both a chlorine atom and a nitro group on the same molecule can lead to complex photochemical behavior. The energy from UV radiation can also potentially induce cleavage of the carbon-chlorine (C-Cl) bond. The specific degradation products will depend on the solvent and the presence of other substances that can react with the initial radical intermediates.

Table 2: Potential Photolytic Reactions of Chloronitropropane

| Primary Photochemical Process | Initial Products | Potential Secondary Reactions |

| C-N bond cleavage | Alkyl radical + NO₂ radical | Recombination to form nitrites, hydrogen abstraction, oxidation |

| C-Cl bond cleavage | Chloroalkyl radical + Cl radical | Hydrogen abstraction, reaction with oxygen |

This table outlines potential pathways based on studies of related nitroalkanes and chloro-nitroso compounds.

Biodegradation and Microbial Transformation Studies

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in the environmental attenuation of pollutants. The biodegradation of chloronitropropane can be influenced by the presence or absence of oxygen (aerobic vs. anaerobic conditions).

Aerobic Degradation: Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of organic compounds. For nitroaromatic compounds, a common initial step is the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov While chloronitropropane is aliphatic, similar reductive pathways for the nitro group are plausible. Another aerobic strategy for some nitrated compounds involves monooxygenase or dioxygenase enzymes that can remove the nitro group as nitrite (B80452). nih.gov

The chloro-substituent can also be a target for microbial attack. Aerobic bacteria have been shown to metabolize chlorinated alkanes. nih.gov This often involves hydrolytic dehalogenases that replace the chlorine atom with a hydroxyl group. nih.gov For some chlorinated aromatic compounds, flavin-dependent monooxygenases are involved in the initial degradation steps. plos.org

Anaerobic Degradation: In the absence of oxygen, different microbial pathways are favored. For many nitroaromatic compounds, anaerobic bacteria can reduce the nitro group to an amine. nih.gov This is a common initial step in the anaerobic transformation of these pollutants.

Reductive dechlorination is a key process in the anaerobic biodegradation of chlorinated compounds. clu-in.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This has been observed in the anaerobic degradation of chlorinated propanes. clu-in.org Therefore, it is expected that under anaerobic conditions, chloronitropropane could undergo reductive dechlorination.

The simultaneous presence of both chloro and nitro groups makes the prediction of the exact degradation sequence complex. It is possible that either the nitro group is reduced first, followed by dechlorination, or vice versa. The specific pathway is likely dependent on the microbial community present and the prevailing environmental conditions. A bacterial strain, LW1, has been shown to transform 1-chloro-4-nitrobenzene (B41953) under anaerobic conditions by first reducing the nitro group, which is then followed by a rearrangement. nih.gov

While no specific microbial species have been definitively identified as degraders of chloronitropropane, knowledge from related compounds can suggest potential candidates.

For the degradation of chlorinated compounds, bacteria from the genera Pseudomonas, Burkholderia, and Rhodococcus have been implicated. plos.orgnih.govnih.gov For instance, Pseudomonas pavonaceae can metabolize 1,3-dichloroprop-1-ene. nih.gov

Regarding the transformation of the nitro group, a wide range of bacteria and fungi have been shown to be active. Under anaerobic conditions, bacteria such as Desulfovibrio spp. and Clostridium spp. can reduce nitroaromatic compounds. nih.gov Aerobically, bacteria that can degrade nitroaromatic compounds have also been isolated. cswab.org For example, a Cupriavidus sp. has been shown to degrade 2-chloro-5-nitrophenol, initiating the process with a nitroreductase. frontiersin.org A bacterial strain from the family Comamonadaceae has been found to utilize 1-chloro-4-nitrobenzene as its sole source of carbon, nitrogen, and energy. nih.govnih.govresearchgate.netbohrium.com

The biodegradation of chloronitropropane is expected to be mediated by specific enzymes. Based on the degradation of analogous compounds, the following enzyme classes are likely to be involved:

Nitroreductases: These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and amino groups. They are common in both aerobic and anaerobic bacteria and are often the first step in the degradation of nitrated compounds. nih.gov A NADPH-dependent nitroreductase, MnpA, has been identified in the degradation of 2-chloro-5-nitrophenol. frontiersin.org

Dehalogenases: These enzymes are responsible for the cleavage of the carbon-halogen bond. Hydrolytic dehalogenases, which replace a halogen with a hydroxyl group, are common in aerobic degradation pathways. Reductive dehalogenases, which replace a halogen with a hydrogen atom, are key enzymes in anaerobic dechlorination. nih.gov

Oxygenases (Mono- and Dioxygenases): These enzymes incorporate one or two atoms of oxygen into their substrate. They can be involved in the initial attack on the molecule, potentially leading to the removal of the nitro group as nitrite or the hydroxylation of the alkyl chain, making it more susceptible to further degradation. nih.gov

The specific enzymatic pathway for chloronitropropane would likely involve a sequence of reactions catalyzed by these types of enzymes, leading to the eventual mineralization of the compound to carbon dioxide, water, chloride, and inorganic nitrogen.

Table 3: Potential Enzymes Involved in Chloronitropropane Biodegradation

| Enzyme Class | Function | Conditions |

| Nitroreductases | Reduction of the nitro group (-NO₂) | Aerobic and Anaerobic |

| Hydrolytic Dehalogenases | Replacement of chlorine with a hydroxyl group (-OH) | Aerobic |

| Reductive Dehalogenases | Replacement of chlorine with hydrogen (-H) | Anaerobic |

| Monooxygenases | Incorporation of one oxygen atom | Aerobic |

| Dioxygenases | Incorporation of two oxygen atoms | Aerobic |

This table summarizes the likely enzyme classes involved based on the degradation of related compounds.

Applications of Chloronitropropane in Advanced Chemical Synthesis and Materials Science Research

The bifunctional nature of chloronitropropane isomers, possessing both a reactive nitro group and a labile chlorine atom, establishes them as versatile building blocks in advanced chemical synthesis. Their utility spans from foundational organic reactions to the construction of complex molecules for agrochemical and pharmaceutical research.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthesis Routes

The chemical industry is increasingly focusing on environmentally friendly practices, and the synthesis of chloronitropropanes is no exception. chemistryjournals.netiwu.edu Green chemistry principles are being applied to develop more sustainable and efficient synthetic methods that minimize waste, reduce the use of hazardous substances, and conserve resources. chemistryjournals.netresearchgate.net

Key strategies in the development of green synthetic routes for organic compounds like chloronitropropanes include:

Use of Alternative Solvents: Traditional organic solvents are often volatile and toxic. Research is exploring the use of greener alternatives such as water, ionic liquids, and supercritical fluids. chemistryjournals.net

Biocatalysis: This approach utilizes enzymes as natural catalysts to carry out chemical reactions under mild conditions. Enzymatic reactions are highly specific, reducing the formation of unwanted byproducts. chemistryjournals.net

Microwave-Assisted Synthesis: Microwave radiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netimpactfactor.org

Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor, offering better control over reaction parameters and improved safety. chemistryjournals.net

The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.eduresearchgate.net Researchers are investigating the use of non-toxic catalysts, such as bismuth triflate, which is relatively inexpensive and easy to handle, to replace more hazardous traditional catalysts. iwu.edu These eco-friendly methods aim to increase product yield and purity while minimizing environmental impact. primescholars.comsemanticscholar.org

Advancements in Analytical Techniques for Trace Analysis

The ability to detect minute quantities of chloronitropropanes in various environmental matrices is crucial for monitoring and remediation efforts. Advanced analytical techniques are continuously being developed to achieve lower detection limits and higher accuracy.

One promising method is headspace solid-phase microextraction (SPME) , a simple and solvent-free technique for extracting trace levels of volatile and semi-volatile organic compounds from water samples. nih.gov This method, when coupled with gas chromatography-mass spectrometry (GC-MS), provides high sensitivity, with detection limits for some chlorinated compounds reaching below 0.006 µg/L. nih.gov

Other advanced analytical methods for trace analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for analyzing a wide range of compounds and their degradation products in soil and water. researchgate.net

Gas Chromatography (GC) with various detectors: GC remains a cornerstone for the analysis of volatile chlorinated compounds. researchgate.net

These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration, enhancing the ability to detect trace amounts of contaminants. researchgate.netresearchgate.net The development of these sensitive analytical tools is essential for assessing the extent of environmental contamination and the effectiveness of remediation strategies. researchgate.net

Chemoinformatics and Machine Learning in Structure-Reactivity Prediction

Chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of chemical properties and reactivity from molecular structure. nih.govencyclopedia.pub These computational tools are increasingly used to understand and predict the behavior of compounds like chloronitropropanes.

Machine learning models can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and selectivity. nih.govappliedclinicaltrialsonline.com This data-driven approach moves chemical discovery from a trial-and-error process to a more predictive science. appliedclinicaltrialsonline.com By analyzing the relationships between reactants, reagents, and reaction outcomes, these models can uncover hidden patterns in chemical reactivity. appliedclinicaltrialsonline.com

Key applications in the context of chloronitropropanes include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a molecule with its physical, chemical, or biological activity. nih.gov This can be used to predict the reactivity and potential environmental fate of different chloronitropropane isomers and derivatives.

Prediction of Reaction Rates: Machine learning algorithms can be trained to predict rate coefficients for various reaction types, which is vital for building accurate kinetic models of environmental degradation processes. rsc.org

Virtual Screening: Chemoinformatics tools can be used to screen virtual libraries of compounds to identify novel chloronitropropane derivatives with desired properties. encyclopedia.pub

These computational approaches accelerate research by prioritizing experiments and providing insights that might not be apparent from experimental data alone. nih.govresearchgate.net

Exploration of Novel Chloronitropropane Derivatives with Tailored Reactivity

Researchers are exploring the synthesis of new chloronitropropane derivatives with specific functionalities to create compounds with tailored reactivity for various applications. The introduction of different substituent groups onto the propane (B168953) backbone can significantly alter the molecule's physical, chemical, and biological properties. mdpi.com

The synthesis of highly functionalized organic molecules is a key area of modern organic chemistry. mdpi.com By analogy with other functionalized compounds, the development of novel chloronitropropane derivatives could involve:

Cascade Reactions: Efficiently constructing complex molecules in a single step. mdpi.com

Catalytic Systems: Utilizing catalysts to control the stereochemistry and regioselectivity of reactions, leading to specific isomers. mdpi.com

Introduction of Chromogenic and Fluorogenic Groups: Creating derivatives that can be easily detected and quantified, which is useful in analytical and biological applications. mdpi.com

The goal is to design and synthesize derivatives with enhanced performance for specific applications, which could range from chemical synthesis intermediates to specialized industrial chemicals.

| Functional Group | Potential Effect on Reactivity | Potential Application |

|---|---|---|

| Hydroxyl (-OH) | Increases polarity and potential for hydrogen bonding | Intermediate for synthesis of esters and ethers |

| Amino (-NH2) | Introduces basicity and nucleophilicity | Precursor for pharmaceuticals and agrochemicals |

| Carboxyl (-COOH) | Adds acidity and allows for salt formation | Building block for polymers and other materials |

| Cyano (-CN) | Increases polarity and undergoes various transformations | Intermediate in organic synthesis |

Strategies for Environmental Remediation of Chloronitropropane Contamination

Chlorinated hydrocarbons are common environmental contaminants, and effective remediation strategies are essential to mitigate their impact. nih.gov Research into the remediation of chloronitropropane contamination focuses on both biological and chemical methods.

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. nih.gov For chlorinated compounds, this can occur under both anaerobic and aerobic conditions.

Anaerobic Reductive Dechlorination: In the absence of oxygen, certain bacteria can use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. nih.gov This process can be stimulated by adding electron donors like molasses to the subsurface. researchgate.netsigmaaldrich.com

Aerobic Co-metabolism: In the presence of oxygen, some microbes can degrade chlorinated compounds, although this is often a co-metabolic process where the degradation is facilitated by the presence of another primary substrate. nih.gov

Chemical Remediation involves the use of chemical reagents to destroy or transform contaminants.

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong oxidants, such as potassium permanganate, into the contaminated area to break down the pollutants. acuityes.comresearchgate.net The end products are typically carbon dioxide and chloride ions. researchgate.net

In Situ Chemical Reduction (ISCR): This method uses reducing agents to degrade contaminants and is often more effective for highly chlorinated compounds. researchgate.net

The degradation of chlorinated compounds in soil and water is influenced by factors such as temperature, soil type, and the presence of other chemicals. wur.nlnih.gov Research continues to optimize these remediation strategies to make them more efficient and cost-effective for cleaning up sites contaminated with chloronitropropanes and other related compounds. acuityes.comepa.gov

| Strategy | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Anaerobic Bioremediation | Microbial reductive dechlorination | Cost-effective, in situ application | Can be slow, may produce harmful intermediates |

| Aerobic Bioremediation | Microbial co-metabolism | Can lead to complete degradation | Requires specific microbial populations and conditions |

| In Situ Chemical Oxidation (ISCO) | Chemical oxidation of contaminants | Rapid degradation | Can be costly, may impact soil chemistry |

| In Situ Chemical Reduction (ISCR) | Chemical reduction of contaminants | Effective for highly chlorinated compounds | Reagent delivery can be challenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.